1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride
Description
1-(3,4-Dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a piperazine derivative featuring a 3,4-dimethylbenzoyl group at position 1 and a 1-ethylimidazole substituent at position 4 of the piperazine ring. The hydrochloride salt enhances solubility and bioavailability, making it suitable for preclinical studies.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-4-20-8-7-19-18(20)22-11-9-21(10-12-22)17(23)16-6-5-14(2)15(3)13-16;/h5-8,13H,4,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKPBOAUPCBSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Piperazine Derivative Formation: The acid chloride is then reacted with 1-ethyl-1H-imidazole in the presence of a base such as triethylamine (TEA) to form the desired piperazine derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Imidazole vs. Phenylpropyl Groups : The 1-ethylimidazole moiety (target compound) could confer distinct hydrogen-bonding interactions compared to SA-4503’s phenylpropyl chain, altering sigma receptor binding kinetics .
- Therapeutic Implications : HBK14’s methoxyphenyl substituent correlates with serotonin/dopamine receptor activity, suggesting the target compound’s imidazole group might prioritize sigma or histamine receptor interactions .
Biological Activity
1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride is a synthetic compound categorized under piperazine derivatives. Its unique structural features, which include a piperazine ring and an imidazole group, suggest potential biological activities that warrant investigation. This article explores the compound's synthesis, biological mechanisms, pharmacological activities, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Benzoyl Intermediate : The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
- Piperazine Derivative Formation : The acid chloride is reacted with 1-ethyl-1H-imidazole in the presence of a base such as triethylamine (TEA).
- Hydrochloride Salt Formation : The final product is obtained by treating the free base with hydrochloric acid (HCl) to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The imidazole group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity and specificity.
Pharmacological Properties
Research indicates that piperazine derivatives exhibit a range of pharmacological effects:
- CYP2D6 Inhibition : This compound has been identified as a potent inactivator of the cytochrome P450 2D6 (CYP2D6) enzyme, which plays a critical role in drug metabolism.
- Analgesic Activity : Related studies on piperazine derivatives have shown significant analgesic properties, with some compounds exhibiting activities 23-56 times greater than morphine in animal models .
Study on Analgesic Effects
A study focused on various piperazine derivatives demonstrated that certain substitutions could enhance analgesic activity significantly. For instance, modifications similar to those found in this compound resulted in compounds that were substantially more effective than traditional opioids like morphine .
CYP450 Interaction Studies
Further investigations into the interaction of this compound with CYP450 enzymes revealed that it exhibits Type I binding characteristics with a low dissociation constant (Ks), indicating strong binding affinity. Such interactions are crucial for understanding the compound's potential impact on drug metabolism and pharmacokinetics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3,4-dimethylbenzoyl)piperazine hydrochloride | Piperazine ring | Moderate analgesic activity |
| 1-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride | Imidazole group | Antimicrobial properties |
| 4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride | Imidazole group | Potential antitumor effects |
The unique combination of both the 3,4-dimethylbenzoyl and imidazole groups in this compound distinguishes it from other derivatives and may contribute to its enhanced biological properties.
Q & A
Q. What are the common synthetic routes for preparing 1-(3,4-dimethylbenzoyl)-4-(1-ethyl-1H-imidazol-2-yl)piperazine hydrochloride?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution to introduce the imidazole moiety onto the piperazine ring (e.g., using 1-ethylimidazole derivatives) .
- Acylation of the piperazine nitrogen with 3,4-dimethylbenzoyl chloride under anhydrous conditions .
- Salt formation by treating the free base with hydrochloric acid to improve solubility and stability . Key challenges include optimizing reaction yields (>70%) and minimizing byproducts through controlled temperature (e.g., 0–5°C for acylation) and solvent selection (e.g., dichloromethane or THF) .
Q. Which analytical techniques are critical for characterizing this compound and its impurities?
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and acetonitrile/water gradients .
- NMR spectroscopy : Confirms structural integrity, particularly the coupling of the imidazole proton (δ 7.2–7.5 ppm) and benzoyl carbonyl resonance (δ 165–170 ppm) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding receptor-binding interactions .
Q. What are the primary biological targets of this compound based on structural analogs?
Piperazine-imidazole hybrids are known to interact with:
- Serotonin receptors (5-HT) : Modulate neurotransmission via competitive binding to 5-HT1A/2A subtypes, with EC50 values in the nanomolar range .
- Histamine H3 receptors : Imidazole moieties enhance affinity for CNS targets, influencing wakefulness and cognition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of similar piperazine-imidazole derivatives?
Discrepancies often arise from:
- Structural variations (e.g., trifluoromethyl vs. methylbenzoyl groups altering receptor selectivity) .
- Assay conditions (e.g., cell-line specificity or buffer pH affecting ligand-receptor kinetics) . Mitigation strategies include:
- Dose-response profiling across multiple models (e.g., in vitro vs. ex vivo assays).
- Computational docking studies to predict binding modes and validate experimental data .
Q. What methodologies are used to elucidate the compound’s mechanism of action in CNS disorders?
- Receptor binding assays : Radiolabeled ligands (e.g., [³H]-WAY-100635 for 5-HT1A) quantify competitive inhibition .
- Behavioral studies : Rodent models (e.g., forced swim test for antidepressant activity) correlate in vitro data with phenotypic outcomes .
- Knockout models : Validate target specificity by comparing responses in wild-type vs. receptor-deficient animals .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?
Key SAR findings from analogs include:
- Benzoyl substituents : 3,4-Dimethyl groups enhance lipophilicity (logP ~2.8), improving blood-brain barrier penetration .
- Imidazole alkylation : Ethyl groups reduce metabolic degradation compared to methyl derivatives .
- Piperazine conformation : Chair vs. boat configurations influence receptor binding entropy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
